1-乙基-1H-苯并咪唑-2-硫醇

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

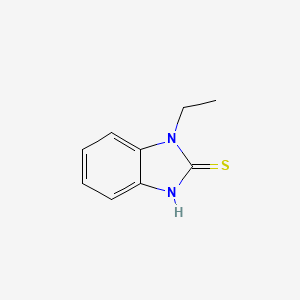

1-Ethyl-1H-benzoimidazole-2-thiol is a compound that falls within the class of benzoimidazole derivatives, which are heterocyclic aromatic organic compounds. This class of compounds is known for its diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The benzoimidazole nucleus is a fusion of benzene and imidazole and is a part of many pharmacologically active compounds .

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, a series of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides were synthesized and characterized, demonstrating the versatility in the synthesis of benzoimidazole-related compounds . Another example includes the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through a three-component reaction . These methods highlight the synthetic accessibility of benzoimidazole derivatives, including those with thiol groups.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The molecular structures of 2-benzoimidazol-8-ethoxyquinolines were determined by single crystal X-ray diffraction, revealing a distorted pyramidal geometry at nickel . These studies provide insights into the molecular conformations and electronic structures of benzoimidazole derivatives.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, expanding their utility in different chemical contexts. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were prepared by interaction with different arylidinemalononitrile derivatives . The reactivity of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and related compounds was explored, leading to the synthesis of various derivatives, including those with thiol groups . These reactions demonstrate the chemical versatility of benzoimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives are influenced by their molecular structure. For example, the compound 1,1-bis(benzoimidazole-2-yl)-2-(quinoxaline-2-yl) ethylene exhibited specific UV-Vis absorption and fluorescence emission properties, as well as a high melting point and initial decomposition temperature . The electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated, indicating potential applications in electrochemical devices . These properties are crucial for the application of benzoimidazole derivatives in various fields.

科研应用

腐蚀抑制

1-乙基-1H-苯并咪唑-2-硫醇衍生物,特别是2-乙基-1H-苯并[d]咪唑-1-基变体如EBIMOT,已经合成并评估了它们的腐蚀抑制性能。这些化合物在硫酸环境中有效地抑制了低碳钢的腐蚀。这些抑制剂在低碳钢表面形成的保护层得到了各种方法的支持,包括重量法、电化学和SEM研究。吸附特性遵循Langmuir吸附等温线,表明了一种物理和化学吸附机制的混合(Ammal et al., 2018)。

肽合成

1-乙基-3-甲基咪唑离子液体变体,即1-乙基-3-甲基咪唑乙酸盐([C2mim][OAc]),已成功地用作肽片段的原生化学连接的替代溶剂。这种方法有效地提高了连接反应的产率和速率,改善了肽的溶解度,并取代了肽合成中常用的有毒硫醇添加剂的需求(Kühl等,2014)。

抗菌活性

1H-苯并咪唑的衍生物,包括与1,3,4-噁二唑相连的衍生物,已经合成并显示出显著的抗菌活性。这些化合物对大肠杆菌、金黄色葡萄球菌等各种细菌以及白色念珠菌和黄曲霉等真菌特别有效。这些衍生物中的结构修饰有助于它们的强效抗菌性能(Salahuddin et al., 2017)。

与金属离子的配位

从1H-苯并咪唑-2-硫醇衍生的化合物表现出与锝和铼等金属离子配位的能力。这些配合物已经被研究了它们的结构特性和在各个领域中的潜在应用。这些化合物的配体交换反应和与金属形成有机金属配合物的形成突显了其多功能化学行为和在创建复杂分子结构方面的潜在实用性(Brugnati et al., 2005)。

性质

IUPAC Name |

3-ethyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKJJWZLWPSMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353846 |

Source

|

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-benzoimidazole-2-thiol | |

CAS RN |

39573-31-4 |

Source

|

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)